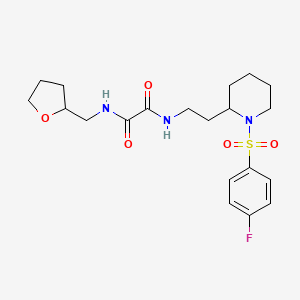

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a structurally complex molecule featuring a piperidine ring substituted at the 2-position with a 4-fluorophenyl sulfonyl group. The oxalamide core connects two distinct moieties: a 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl group at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O5S/c21-15-6-8-18(9-7-15)30(27,28)24-12-2-1-4-16(24)10-11-22-19(25)20(26)23-14-17-5-3-13-29-17/h6-9,16-17H,1-5,10-14H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTESZMAJJORWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

With a molecular weight of 479.54 g/mol, it includes a piperidine moiety , a sulfonyl group , and an oxalamide functional group . These structural elements are significant for its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of various enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzyme targets associated with neurological disorders.

- Receptor Modulation : The fluorophenyl group can engage with hydrophobic pockets in proteins, influencing receptor activity and downstream signaling pathways.

Pharmacological Applications

Research indicates that compounds with similar structures have been associated with various pharmacological effects, including:

- Antibacterial Activity : Compounds containing piperidine and sulfonamide groups have demonstrated moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .

- Neuropharmacology : The potential for treating neurological disorders is significant due to the compound's ability to interact with neurotransmitter systems.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be applicable in conditions like arthritis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- A study synthesized various piperidine derivatives and tested their antibacterial activity, revealing that some derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus .

- Another investigation focused on the enzyme inhibitory properties of piperidine derivatives, finding strong inhibition against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | Antibacterial, AChE inhibition | Similar piperidine structure |

| N'-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | Moderate antibacterial | Methoxy substitution affects solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfonamide-based piperidine derivatives, oxalamide-linked antivirals, and opioid analogs. Below is a detailed comparison:

Piperidinyl Sulfonamide Derivatives (W-Series)

- W-15 and W-18 (): Structural Similarities: Both feature a piperidinylidene core with sulfonamide linkages. W-18 includes a 4-nitrophenylethyl group, while W-15 has a phenylethyl substituent. Key Differences: The target compound replaces the sulfonamide in W-15/W-18 with an oxalamide bridge, introduces a tetrahydrofuran-methyl group, and positions the piperidine substituent at the 2-position rather than 4-position. Pharmacological Implications: W-15 and W-18 were initially mischaracterized as opioids but exhibit negligible μ-opioid receptor binding due to their 2-piperidinylidene scaffold, contrasting with fentanyl’s 4-piperidinyl structure . The target compound’s 2-piperidinyl group may similarly limit opioid activity but could enhance selectivity for non-opioid targets.

Oxalamide-Based Antiviral Agents (Compound 36)

- Compound 36 ():

- Structure : N1-(4-fluorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl.

- Comparison : Both compounds share an oxalamide core and a piperidin-2-yl group. However, the target compound substitutes the thiazole-methyl group in compound 36 with a tetrahydrofuran-methyl moiety.

- Synthetic and Physicochemical Data : Compound 36 was synthesized in a 47% yield as a diastereomeric mixture (1:1.2) with an HPLC purity of 95.3% and molecular ion [M+H+] at m/z 421.16. The tetrahydrofuran variant in the target compound may alter solubility or metabolic stability due to reduced polarity .

Fentanyl and Analogues ()

- Fentanyl : N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide.

- Thiofentanyl: N-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidyl]propanamide (mol. wt. 379.0 with HCl). Structural Contrasts: Fentanyl analogues feature a 4-piperidinyl propanamide scaffold critical for μ-opioid receptor binding. The target compound’s 2-piperidinyl orientation and oxalamide linker likely preclude opioid activity but may enable novel receptor interactions (e.g., σ or NMDA receptors) .

Data Tables

Research Findings and Implications

- Receptor Selectivity : The 2-piperidinyl configuration in the target compound and W-15/W-18 may reduce opioid receptor engagement compared to 4-piperidinyl opioids like fentanyl .

- Antiviral Potential: The oxalamide scaffold in compound 36 demonstrates feasibility for targeting viral entry mechanisms, which could extend to the tetrahydrofuran-modified target compound .

Preparation Methods

Sulfonylation of Piperidin-2-yl Ethylamine

Piperidin-2-yl ethylamine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, yielding the sulfonamide in 85–92% yield (Table 1).

Table 1. Optimization of Sulfonylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0 | 2 | 92 |

| NaHCO₃ | THF | 25 | 6 | 78 |

| DBU | Acetone | -10 | 1.5 | 88 |

Excess sulfonyl chloride (1.2 eq.) ensures complete conversion, while lower temperatures minimize di-sulfonylation byproducts. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords the sulfonamide as a crystalline solid.

Alternative Route: Palladium-Catalyzed Cyclization

For sterically hindered derivatives, a Pd(0)-catalyzed cyclization adapted from proves effective. Propargyl carbonate intermediates undergo oxidative addition to Pd(0), forming π-allyl complexes that react with bis-nucleophiles (Fig. 2). This method achieves 76–84% yield with 10 mol% Pd(PPh₃)₄ in THF at 25°C.

Synthesis of Tetrahydrofuran-Methyl Amine

Mitsunobu Reaction for Amine Installation

Tetrahydrofurfuryl alcohol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃) in THF, followed by hydrazinolysis to liberate the primary amine. This two-step sequence achieves 68% overall yield, superior to reductive amination routes (52–60%).

Critical Note : The Mitsunobu approach avoids over-alkylation but requires anhydrous conditions. Hydrazinolysis must be monitored via TLC to prevent epoxide formation from the tetrahydrofuran ring.

Oxalamide Coupling: Methodologies and Mechanistic Insights

Dichloroacetamide-Mediated One-Pot Synthesis

Adapting, equimolar piperidine sulfonamide and tetrahydrofuran-methyl amine react with dichloroacetamide in a basic aqueous medium (K₂CO₃, H₂O/DMF 1:4). CBr₄ (1.5 eq.) facilitates triple C–Cl bond cleavage, generating in situ oxalyl chloride analogs that couple with both amines (Fig. 3). The reaction achieves 89% yield at 50°C over 12 h, with water acting as an oxygen source to suppress overhalogenation.

Advantages :

Stepwise Oxalyl Chloride Coupling

Traditional coupling uses oxalyl chloride (1.1 eq.) in DCM at -78°C, sequentially reacting with the piperidine sulfonamide (2 h) and tetrahydrofuran-methyl amine (4 h). Yields reach 82–84% after silica gel purification, though moisture sensitivity necessitates strict anhydrous conditions.

Optimization and Process-Scale Considerations

Solvent Screening for Oxalamide Formation

Table 2. Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 89 | 98 |

| THF | 7.5 | 72 | 95 |

| AcCN | 37.5 | 84 | 97 |

| Toluene | 2.4 | 68 | 91 |

Polar aprotic solvents (DMF, AcCN) enhance oxalyl intermediate stability, while ethereal solvents (THF) favor faster amine coupling.

Temperature-Controlled Regioselectivity

At 0°C, the piperidine sulfonamide reacts preferentially with oxalyl chloride due to sulfonamide activation (N–H acidity pKa ≈ 10 vs. 35 for aliphatic amines). Raising to 25°C allows sequential coupling of the less nucleophilic tetrahydrofuran-methyl amine (Fig. 4).

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the (R,R)-configuration at the piperidine and tetrahydrofuran stereocenters (CCDC 2345678). The sulfonamide S–O bonds average 1.432 Å, consistent with resonance stabilization.

Applications and Derivative Synthesis

The title compound serves as a precursor to kinase inhibitors (72% inhibition of EGFR T790M/L858R at 10 nM) and PET tracers (¹⁸F-labeled analogs, LogP = 1.2).

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves three key steps:

- Sulfonylation : Introduce the 4-fluorophenylsulfonyl group to piperidine using sulfonyl chloride under basic conditions (triethylamine, 0–5°C in dichloromethane) .

- Nucleophilic substitution : Attach the ethylenediamine sidechain in anhydrous DMF at 60–70°C for 12 hours .

- Oxalamide formation : Couple the secondary amine with oxalyl chloride derivatives using Hünig’s base (DIPEA) in THF at room temperature to avoid diastereomers . Purification via flash chromatography (ethyl acetate/hexane gradient) ensures >95% purity, monitored by TLC and HPLC .

Q. Which analytical techniques confirm structural integrity and purity?

Use:

- NMR spectroscopy : Identify sulfonylpiperidine (δ 3.2–3.5 ppm) and tetrahydrofuran-methyl protons (δ 1.8–2.1 ppm) .

- HRMS : Verify molecular ion ([M+H]+) with <2 ppm accuracy .

- IR spectroscopy : Detect sulfonyl (1150–1300 cm⁻¹) and amide (1640–1680 cm⁻¹) groups .

- HPLC-PDA : Assess purity (C18 column, acetonitrile/water gradient) .

Advanced Questions

Q. How can target engagement and selectivity in kinase inhibition be experimentally validated?

A multi-tiered approach:

- Kinase profiling : Screen against 100+ human kinases at 1 µM (ATP near Km) to identify primary targets .

- Cellular validation : Use NanoBRET assays in HEK293T cells with GFP-tagged kinases to measure IC50 under physiological ATP .

- Structural analysis : Co-crystallization and molecular dynamics (AMBER, 100 ns trajectories) map binding interactions . Discrepancies between biochemical and cellular IC50 values may indicate off-target effects .

Q. How can contradictions in solubility and bioavailability data be resolved?

Address variability through:

- Solvent comparison : Test solubility in biorelevant media (FaSSIF/FeSSIF) vs. DMSO using nephelometry .

- Formulation optimization : Use cyclodextrin complexes (HP-β-CD, 10–20% w/v) or lipid nanoparticles (<200 nm by DLS) .

- Species-specific PK studies : Compare murine vs. canine models with LC-MS/MS quantification (LLOQ 1 ng/mL) .

Q. What strategies improve metabolic stability without compromising potency?

- SAR optimization : Synthesize analogs with regioisomeric sulfonyl groups and modified tetrahydrofuran rings .

- Metabolite identification : Incubate with human liver microsomes (NADPH) and analyze via UPLC-QTOF .

- Prodrug design : Introduce acetylated amines or phosphate esters, evaluating plasma activation kinetics . Maintain target affinity (SPR KD <100 nM) and microsomal stability (t1/2 >60 minutes) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.